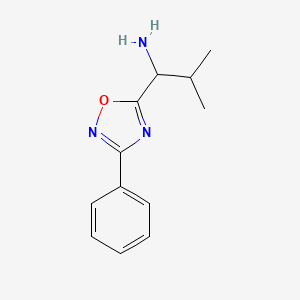![molecular formula C20H19N3O2 B12148922 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12148922.png)
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining an indole ring with a pyrrolidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as SnCl2 and NaOAc in THF to facilitate the formation of the indole ring . The final step involves the coupling of the indole derivative with the pyrrolidinone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification steps such as flash chromatography and recrystallization are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted indole or pyrrolidinone derivatives .
Scientific Research Applications
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with the pyrrolidinone moiety.
Indole derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-acetic acid share the indole ring structure.
Uniqueness
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide is unique due to the combination of the indole ring and the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]indole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-22-16-9-4-2-7-14(16)13-18(22)20(25)21-15-8-3-5-10-17(15)23-12-6-11-19(23)24/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,25) |
InChI Key |
ZRZZXHNTHXKODK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12148847.png)
![5-(3-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12148854.png)
![4,4'-Diphenyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12148856.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B12148865.png)
![(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B12148885.png)
![N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12148891.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12148895.png)
![(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12148898.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide](/img/structure/B12148905.png)
![4-(2,5-Dimethoxy-phenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12148913.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-3-pyrrolin-2-one](/img/structure/B12148937.png)

![Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholi n-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate](/img/structure/B12148944.png)
